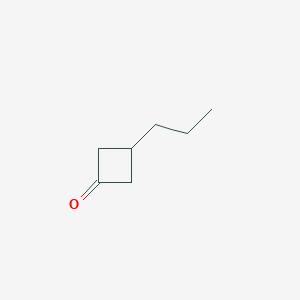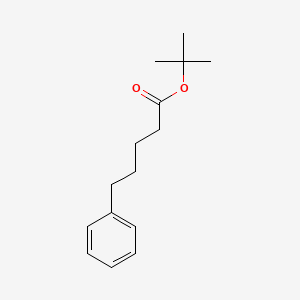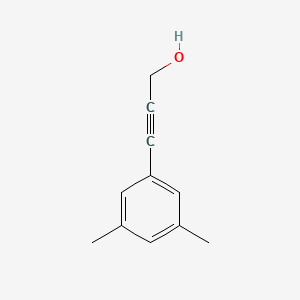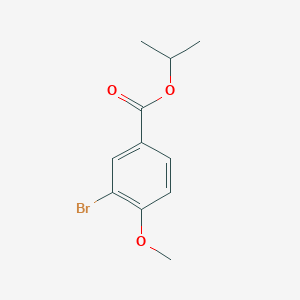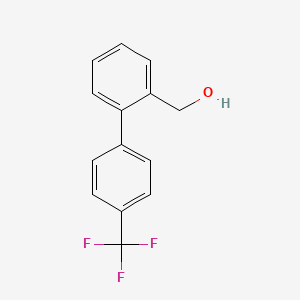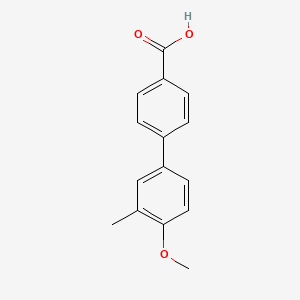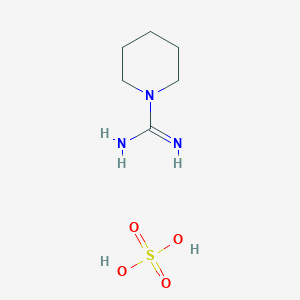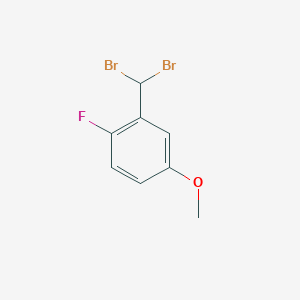
2-(Dibromomethyl)-1-fluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibromomethyl)-1-fluoro-4-methoxybenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of two bromine atoms, one fluorine atom, and one methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene typically involves the bromination of 1-fluoro-4-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position. The reaction conditions may include:
- Solvent: Common solvents used include carbon tetrachloride or chloroform.
- Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
- Catalyst: A radical initiator such as azobisisobutyronitrile (AIBN) may be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and pharmaceuticals.
Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for the development of bioactive molecules. It can be used in the design of drugs with improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis, agrochemicals, and electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to create complex molecules with desired properties.
Comparación Con Compuestos Similares
2-(Bromomethyl)-1-fluoro-4-methoxybenzene: Similar structure but with one bromine atom.
2-(Dibromomethyl)-1-chloro-4-methoxybenzene: Similar structure but with a chlorine atom instead of fluorine.
2-(Dibromomethyl)-1-fluoro-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 2-(Dibromomethyl)-1-fluoro-4-methoxybenzene is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.
Propiedades
IUPAC Name |
2-(dibromomethyl)-1-fluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQFPLYVSROVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
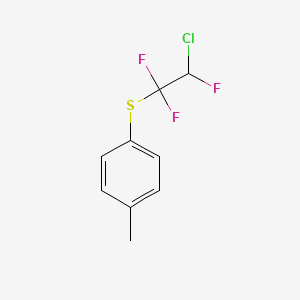
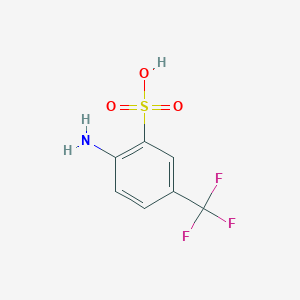
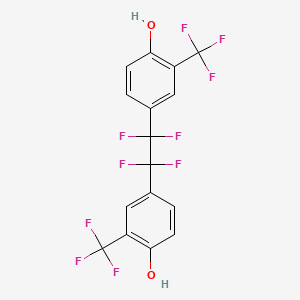
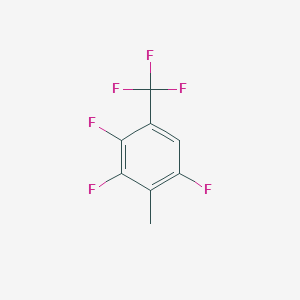
![2-([(Trifluoromethyl)thio]methyl)pyrrolidine](/img/structure/B6328790.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)
